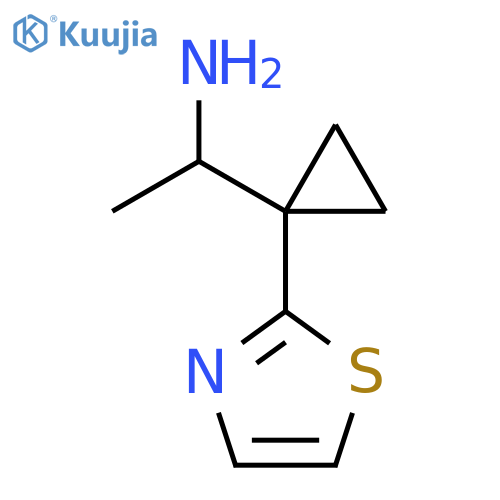

Cas no 2229162-37-0 (1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine)

1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine

- 1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine

- EN300-1800571

- 2229162-37-0

-

- インチ: 1S/C8H12N2S/c1-6(9)8(2-3-8)7-10-4-5-11-7/h4-6H,2-3,9H2,1H3

- InChIKey: FAHOCQKDVWMHSS-UHFFFAOYSA-N

- ほほえんだ: S1C=CN=C1C1(C(C)N)CC1

計算された属性

- せいみつぶんしりょう: 168.07211956g/mol

- どういたいしつりょう: 168.07211956g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 67.2Ų

1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1800571-0.1g |

1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine |

2229162-37-0 | 0.1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1800571-1.0g |

1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine |

2229162-37-0 | 1g |

$1557.0 | 2023-06-02 | ||

| Enamine | EN300-1800571-10.0g |

1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine |

2229162-37-0 | 10g |

$6697.0 | 2023-06-02 | ||

| Enamine | EN300-1800571-1g |

1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine |

2229162-37-0 | 1g |

$1557.0 | 2023-09-19 | ||

| Enamine | EN300-1800571-10g |

1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine |

2229162-37-0 | 10g |

$6697.0 | 2023-09-19 | ||

| Enamine | EN300-1800571-2.5g |

1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine |

2229162-37-0 | 2.5g |

$3051.0 | 2023-09-19 | ||

| Enamine | EN300-1800571-0.5g |

1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine |

2229162-37-0 | 0.5g |

$1495.0 | 2023-09-19 | ||

| Enamine | EN300-1800571-0.25g |

1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine |

2229162-37-0 | 0.25g |

$1432.0 | 2023-09-19 | ||

| Enamine | EN300-1800571-5g |

1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine |

2229162-37-0 | 5g |

$4517.0 | 2023-09-19 | ||

| Enamine | EN300-1800571-0.05g |

1-[1-(1,3-thiazol-2-yl)cyclopropyl]ethan-1-amine |

2229162-37-0 | 0.05g |

$1308.0 | 2023-09-19 |

1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amineに関する追加情報

1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine: A Comprehensive Overview

1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine, with the CAS number 2229162-37-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as cyclopropylthiazole amine, has garnered attention due to its unique structural properties and potential applications in drug discovery and advanced materials. The molecule combines a cyclopropane ring with a thiazole moiety and an amine group, creating a structure that exhibits interesting electronic and steric characteristics.

The synthesis of 1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing the environmental footprint and cost associated with its production. Researchers have explored various catalysts, including transition metal catalysts and organocatalysts, to optimize the reaction conditions. These developments have not only improved yield but also opened new avenues for scaling up production for industrial applications.

The structural integrity of cyclopropylthiazole amine is influenced by the strained cyclopropane ring, which contributes to its reactivity. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen atoms, imparts additional functional versatility. This combination makes the compound a valuable building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.

In terms of physical properties, 1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine exhibits a melting point of approximately 85°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various organic reactions where solubility is critical. The compound's stability under thermal and oxidative conditions has also been thoroughly investigated, with findings indicating moderate stability under standard laboratory conditions.

The application of cyclopropylthiazole amine extends beyond traditional chemical synthesis into advanced materials science. Recent research has explored its potential as a precursor for polymerization reactions, leading to the development of novel polymeric materials with enhanced mechanical and thermal properties. Additionally, its ability to act as a ligand in metal complexes has been leveraged in catalysis, particularly in asymmetric catalysis where enantioselectivity is crucial.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure of 1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine. Quantum mechanical calculations have revealed that the compound exhibits unique electronic delocalization patterns due to the conjugation between the thiazole ring and the amine group. This understanding has facilitated the design of more efficient synthetic pathways and has informed the development of new materials with tailored electronic properties.

In conclusion, 1-1-(1,3-thiazol-2-yl)cyclopropylethan

2229162-37-0 (1-1-(1,3-thiazol-2-yl)cyclopropylethan-1-amine) 関連製品

- 91560-85-9(1-(2-Bromobenzyl)-4-methylpiperazine)

- 500149-35-9(4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide)

- 26732-61-6(4-Quinolacetic Acid tert-Butyl Ester)

- 2172391-87-4(2-{7,7,9,9-tetramethylspiro4.5decan-1-yl}ethan-1-amine)

- 14378-04-2(2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)

- 2227875-63-8((1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol)

- 1898022-96-2(2-(3-bromo-4,5-dimethoxyphenyl)propan-1-amine)

- 1352517-52-2((1-Benzoyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-6-yl)-carbamic acid tert-butyl ester)

- 872857-61-9(1-(2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxamide)

- 2310039-07-5(2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one)